2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

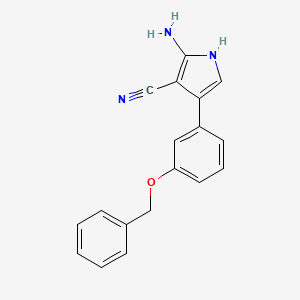

2-amino-4-(3-phenylmethoxyphenyl)-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c19-10-16-17(11-21-18(16)20)14-7-4-8-15(9-14)22-12-13-5-2-1-3-6-13/h1-9,11,21H,12,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVOUHLLVLIIOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=C3C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670545 |

Source

|

| Record name | 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-70-6 |

Source

|

| Record name | 2-Amino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile, a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The proposed synthetic route is a robust and efficient three-step process commencing with the readily available 3-hydroxybenzaldehyde. This document offers a detailed exposition of the synthetic strategy, reaction mechanisms, and step-by-step experimental procedures. Furthermore, it delves into the critical considerations behind the choice of reagents and reaction conditions, reflecting a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis and characterization of this important heterocyclic scaffold.

Introduction and Strategic Overview

Substituted 2-aminopyrrole-3-carbonitriles represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound (CAS No. 1179361-70-6), with its specific substitution pattern, holds potential for the development of novel therapeutic agents. This guide outlines a logical and efficient synthetic strategy, designed for both scalability and reproducibility in a standard laboratory setting.

The synthesis commences with the protection of the hydroxyl group of 3-hydroxybenzaldehyde via a Williamson ether synthesis to yield 3-(benzyloxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to afford 2-(3-(benzyloxy)benzylidene)malononitrile. The final and key step involves a Thorpe-Ziegler type cyclization of the Knoevenagel adduct with an α-amino nitrile, in this case, generated in situ, to construct the desired this compound.

Synthetic Pathway and Mechanistic Insights

The overall synthetic transformation is depicted below. Each step is designed to be high-yielding and amenable to straightforward purification.

Figure 1: Proposed three-step synthesis of the target molecule.

Step 1: Williamson Ether Synthesis of 3-(Benzyloxy)benzaldehyde

The initial step involves the protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as a benzyl ether. This is a crucial transformation as the acidic proton of the hydroxyl group would interfere with the basic conditions employed in the subsequent Knoevenagel condensation. The Williamson ether synthesis is a classic and reliable method for this purpose.

Mechanism: The reaction proceeds via an SN2 mechanism. The carbonate base deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Step 2: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. In this step, the aldehyde group of 3-(benzyloxy)benzaldehyde reacts with the active methylene compound, malononitrile, to form an α,β-unsaturated dinitrile.

Mechanism: A basic catalyst, such as piperidine, deprotonates malononitrile to generate a resonance-stabilized carbanion.[1][2][3][4][5] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable conjugated product, 2-(3-(benzyloxy)benzylidene)malononitrile.

Step 3: Thorpe-Ziegler Type Cyclization for Pyrrole Ring Formation

The final step is the construction of the pyrrole ring. This transformation is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[6][7][8][9][10] In this proposed synthesis, the Knoevenagel adduct reacts with an α-amino acid derivative, such as glycine ethyl ester hydrochloride, under basic conditions.

Mechanism: Under the influence of a strong base like sodium ethoxide, the glycine ester is deprotonated at the α-carbon, forming a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the electron-deficient β-carbon of the Knoevenagel adduct. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the amino group onto one of the nitrile carbons. Subsequent tautomerization and elimination of water lead to the formation of the aromatic 2-aminopyrrole-3-carbonitrile ring system.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-TOF spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde [11][12]

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(benzyloxy)benzaldehyde as a white solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | 54 | 215 |

Step 2: Synthesis of 2-(3-(Benzyloxy)benzylidene)malononitrile

-

In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. A precipitate should form.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(3-(benzyloxy)benzylidene)malononitrile as a pale yellow solid.

Step 3: Synthesis of this compound [13][14][15][16][17][18][19]

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add glycine ethyl ester hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

-

Add 2-(3-(benzyloxy)benzylidene)malononitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute solution of acetic acid.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound, as a solid.[20][21][22][23]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| This compound | C₁₈H₁₅N₃O | 289.33 | 584.1 ± 50.0 | 1.3 ± 0.1 |

Characterization and Data

The structure of the final compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals would include aromatic protons from the benzyloxy and phenyl rings, a singlet for the pyrrole C5-H, a broad singlet for the amino protons, and a singlet for the benzylic methylene protons.

-

¹³C NMR: The spectrum should show the requisite number of carbon signals, including the characteristic nitrile carbon signal.

-

Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group, C≡N stretching for the nitrile, and C-O stretching for the ether linkage.

Conclusion

This technical guide provides a detailed and well-rationalized synthetic route for the preparation of this compound. The described three-step sequence is based on established and reliable organic transformations, ensuring a high probability of success for researchers in the field. The inclusion of mechanistic insights and a discussion of the strategic choices behind the experimental design aims to empower scientists to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other valuable heterocyclic compounds.

References

- Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 18(19), 2513-2529.

- Bentham Science Publishers. (2014, October 1). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science.

- Ingenta Connect. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines.

- ResearchGate. (2015). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines.

- ResearchGate. (n.d.). Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines.

- Wikipedia. (n.d.). 3C-BZ.

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).

- Grokipedia. (n.d.). Thorpe reaction.

- Chemical Synthesis Database. (n.d.). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.

- Wikipedia. (n.d.). Gewald reaction.

- Guidechem. (n.d.). 2-aMino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile 1179361-70-6.

- Wikipedia. (n.d.). Thorpe reaction.

- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.

- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.

- Ambeed.com. (n.d.). 3-Benzyloxybenzaldehyde.

- Guidechem. (n.d.). 2-aMino-4-[3-(benzyloxy)phenyl]-1H-pyrrole-3-carbonitrile.

- ACS Publications. (n.d.). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.

- ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

- MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.

- Royal Society of Chemistry. (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles.

- Biosynth. (n.d.). 3-Benzyloxybenzaldehyde | 1700-37-4 | FB29112.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

- Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.

- Semantic Scholar. (n.d.). Thorpe-Ziegler reaction.

- PrepChem.com. (n.d.). Synthesis of b.

- Organic Chemistry Portal. (n.d.). Gewald Reaction.

- International Journal of Advanced Biological and Biomedical Research. (n.d.).

- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023).

- Google Patents. (n.d.).

- International Journal of Advanced Biological and Biomedical Research. (n.d.).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

- American Chemical Society. (2026). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E.

- 北京欣恒研科技有限公司. (n.d.). This compound.

- ChemBK. (n.d.). 2-AMINO-4-[3-(BENZYLOXY)PHENYL]-1H-PYRROLE-3-CARBONITRILE 询问.

- 化学加. (n.d.). 2-AMINO-4-[3-(BENZYLOXY)PHENYL]-1H-PYRROLE-3-CARBONITRILE.

- Sigma-Aldrich. (n.d.). 2-amino pyrrole.

Sources

- 1. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Malononitrile as a Key Reagent in Multicomponent Reactions for th...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. 1700-37-4 | 3-Benzyloxybenzaldehyde | Aryls | Ambeed.com [ambeed.com]

- 12. biosynth.com [biosynth.com]

- 13. rsc.org [rsc.org]

- 14. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. ijabbr.com [ijabbr.com]

- 18. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]

- 19. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]

- 20. Page loading... [wap.guidechem.com]

- 21. Page loading... [wap.guidechem.com]

- 22. This compound - CAS:1179361-70-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 23. chembk.com [chembk.com]

Characterization of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

An In-depth Technical Guide to the

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile , a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and data interpretations presented herein are grounded in established chemical principles and spectroscopic techniques, offering a robust framework for its scientific investigation.

Introduction and Scientific Context

The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The subject of this guide, this compound (Molecular Formula: C₁₈H₁₅N₃O, Molecular Weight: 289.34 g/mol ), belongs to the 2-aminopyrrole-3-carbonitrile class of compounds.[4] This class is particularly valuable as the vicinal amino and nitrile groups offer versatile handles for further chemical modification, making them attractive starting points for the synthesis of more complex heterocyclic systems and potential therapeutic agents.[5]

A thorough and unambiguous characterization is the bedrock of any chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide outlines a systematic approach to achieve this for the title compound, leveraging a suite of modern analytical techniques.

Synthesis and Purification

The synthesis of polysubstituted pyrroles is often achieved through multi-component reactions, which offer efficiency and atom economy. A logical and well-established approach for synthesizing the target compound is a Thorpe-Ziegler type cyclization, a variation of which involves the condensation of an α,β-unsaturated nitrile intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step, one-pot reaction starting from 3-(benzyloxy)acetophenone and malononitrile.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 3-(benzyloxy)acetophenone and malononitrile. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a base, such as piperidine or a mild inorganic base, is crucial for deprotonating the active methylene group of malononitrile without promoting side reactions.

-

Michael Addition and Cyclization: A second equivalent of malononitrile undergoes a Michael addition to the activated double bond of the intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic pyrrole ring.

Caption: Proposed reaction mechanism for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

To a solution of 3-(benzyloxy)acetophenone (1.0 eq) and malononitrile (2.2 eq) in ethanol (20 mL), add piperidine (0.2 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum.

Protocol: Purification

The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure compound, which typically presents as a white or off-white solid.[4]

Comprehensive Spectroscopic Characterization

The structural elucidation of the synthesized molecule relies on the synergistic interpretation of data from various spectroscopic methods.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.[6] Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

3.1.1. ¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms.

-

Rationale: The benzyloxy group, the substituted phenyl ring, the pyrrole ring, and the amino group each contain protons in distinct electronic environments, leading to characteristic signals. The chemical shift (δ) indicates the electronic environment, integration gives the proton count, and multiplicity reveals neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.5 - 11.5 | Broad Singlet | 1H | Pyrrole NH |

| ~ 7.2 - 7.5 | Multiplet | 8H | Aromatic CH (Phenyl & Benzyl) |

| ~ 6.8 - 7.1 | Multiplet | 2H | Aromatic CH (Phenyl) |

| ~ 6.5 | Singlet | 1H | Pyrrole C5-H |

| ~ 5.1 | Singlet | 2H | Benzylic CH ₂ |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | Amino NH ₂ |

3.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR details the carbon skeleton of the molecule.

-

Rationale: Each unique carbon atom in the molecule will produce a distinct signal. The chemical shift values are indicative of the carbon's hybridization (sp³, sp²) and its proximity to electronegative atoms (N, O).

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C -O (Aromatic) |

| ~ 145 | Pyrrole C 2-NH₂ |

| ~ 137 | Quaternary C (Benzyl) |

| ~ 135 | Quaternary C (Phenyl) |

| ~ 127 - 130 | Aromatic C H |

| ~ 122 | Pyrrole C 4 |

| ~ 118 | C ≡N (Nitrile) |

| ~ 113 - 116 | Aromatic C H |

| ~ 110 | Pyrrole C 5 |

| ~ 90 | Pyrrole C 3 |

| ~ 70 | Benzylic C H₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7][8]

-

Rationale: The presence of N-H, C≡N, C-O, and aromatic C=C bonds will result in characteristic absorption bands in the IR spectrum, providing rapid confirmation of the compound's key structural features.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H Stretch | Amino (NH₂) & Pyrrole (NH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~ 2210 | C≡N Stretch | Nitrile |

| 1620 - 1580 | C=C Stretch | Aromatic & Pyrrole Rings |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Rationale: High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous calculation of the molecular formula.

Predicted Data:

-

Molecular Formula: C₁₈H₁₅N₃O

-

Exact Mass: 289.1215

-

Expected HRMS (ESI⁺) Peak [M+H]⁺: 290.1288

Potential Biological Significance and Reactivity

Derivatives of 2-aminopyrrole-3-carbonitrile are recognized for their diverse pharmacological potential. Studies on analogous structures have revealed activities including:

-

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.

-

Antimicrobial Activity: The pyrrole scaffold is present in various compounds with documented antibacterial and antifungal properties.[3][10]

-

Anticancer Properties: The structural motif has been explored for the development of novel antitumor agents.[1]

The functional groups of the title compound—specifically the primary amino group and the nitrile—are reactive centers for further synthetic elaboration to explore structure-activity relationships (SAR) and develop new chemical entities.

Conclusion

The systematic characterization of this compound is achieved through a coordinated application of NMR, FT-IR, and mass spectrometry. The data obtained from these techniques provide definitive evidence for the compound's molecular structure, functional group composition, and molecular weight. This detailed guide serves as a robust protocol for researchers, ensuring the integrity and validity of their scientific findings and enabling further exploration of this compound's potential in drug discovery and materials science.

References

-

Supplementary Information. Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Available at: [Link].

-

ResearchGate. Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. Available at: [Link].

-

Wikipedia. Gewald reaction. Available at: [Link].

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.

-

PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Available at: [Link].

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link].

-

Organic Chemistry Portal. Gewald Reaction. Available at: [Link].

-

International Journal of Advanced Biological and Biomedical Research. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. Available at: [Link].

- A review article on biological importance of pyrrole. (Note: Specific publication details are limited, but the content is relevant).

-

NIH - PMC. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Available at: [Link].

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link].

- Synthesis, characterization and biological activity of novel pyrrole compounds. (Note: Specific publication details are limited, but the content is relevant).

-

SpectraBase. 2-amino-1-(4-methylbenzyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile - 1H NMR. Available at: [Link].

-

Beijing Hwrk Chemical Co., Ltd. this compound. Available at: [Link].

- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.

- Google Patents.CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.

-

PubMed. Synthesis and biological activity of some pyrrole derivatives. I. Available at: [Link].

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

-

ResearchGate. 13C NMR Spectra of Pyrroles. Available at: [Link].

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

-

PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link].

- Table of Characteristic IR Absorptions.

- Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag.

-

ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link].

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].

-

NIST WebBook. Pyrrole. Available at: [Link].

-

International Journal of Advanced Biological and Biomedical Research. Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. Available at: [Link].

-

SpectraBase. 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile - MS (GC). Available at: [Link].

-

ACS Publications - The Journal of Organic Chemistry. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Available at: [Link].

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link].

-

PubMed Central. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link].

-

MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Available at: [Link].

-

PubChem. 2-Amino-1H-pyrrole-3-carbonitrile. Available at: [Link].

-

ResearchGate. The FTIR spectrum for Pyrrole. Available at: [Link].

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link].

Sources

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. iris.unito.it [iris.unito.it]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and potential therapeutic applications of the novel heterocyclic compound, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. As a member of the 2-aminopyrrole class, this molecule holds significant interest for its potential as a scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a multi-functionalized aromatic heterocycle. Its structure incorporates a pyrrole core, an amino group, a nitrile group, and a benzyloxy-substituted phenyl ring. These features contribute to its unique chemical reactivity and potential for biological activity.

Molecular Structure:

2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile CAS number and identifiers

An In-depth Technical Guide to 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

Introduction: Unveiling a Scaffold of Therapeutic Potential

The compound this compound represents a fascinating intersection of several key pharmacophores—structural motifs recognized for their consistent biological activity. At its heart lies the 2-aminopyrrole core, a privileged scaffold in medicinal chemistry, which is further functionalized with a nitrile group and a benzyloxy-substituted phenyl ring. This unique combination suggests significant potential in drug discovery and development, positioning it as a valuable building block for creating novel therapeutic agents.[1][2][3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the known identifiers, physicochemical properties, and a plausible, field-proven synthetic route. Furthermore, it delves into the scientific rationale behind its potential applications by examining the established roles of its constituent moieties in medicinal chemistry, providing a foundational understanding for future research and development endeavors.

Core Identifiers and Physicochemical Profile

Precise identification is the cornerstone of chemical research. The following tables summarize the essential identifiers and computed physicochemical properties for this compound, providing a quantitative basis for experimental design.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1179361-70-6 | [1][4][5] |

| Molecular Formula | C₁₈H₁₅N₃O | [1][4][5] |

| Molecular Weight | 289.33 g/mol | [4][5] |

| IUPAC Name | This compound | N/A |

| SMILES | N#CC1=C(N)NC=C1C2=CC=CC(OCC3=CC=CC=C3)=C2 | [5] |

Table 2: Physicochemical Properties

| Property | Value | Significance in Drug Discovery |

| Appearance | White solid | [1] |

| Topological Polar Surface Area | 74.8 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

| XLogP3-AA | 3.7 | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [5] |

| Hazard Statements | H302, H315, H319 | [5] |

Synthetic Strategy: A Multi-Component Approach

The proposed synthesis adapts a known protocol for producing N-substituted 2-amino-3-cyano pyrroles.[6] This approach is based on the reaction between a ketone, malononitrile, and a source of ammonia, often catalyzed by a base.

Proposed Precursors:

-

3'-(Benzyloxy)acetophenone: Provides the C4-phenyl substituent and the benzyloxy group.

-

Malononitrile: The source of the C3-carbonitrile and the C2-amino group.

-

Ammonium Acetate: Serves as the in-situ source of ammonia for the pyrrole's nitrogen and amino group.

Reaction Workflow Diagram

Sources

- 1. guidechem.com [guidechem.com]

- 2. scitechnol.com [scitechnol.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 1179361-70-6|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

An In-Depth Technical Guide to the Potential Biological Activity of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile as a Novel Anti-Angiogenic Agent

Abstract

This technical guide delineates a comprehensive preclinical strategy for the evaluation of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile (hereafter designated as Compound A) as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of tumor angiogenesis. While Compound A is a novel chemical entity, its core structure, the 2-amino-1H-pyrrole-3-carbonitrile scaffold, is a well-established pharmacophore in the design of potent kinase inhibitors and anticancer agents.[1][2][3] This document provides a scientifically grounded, hypothetical framework for its investigation, detailing the rationale, experimental designs, and step-by-step protocols for in vitro and in vivo validation.

Introduction and Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Specifically, the 2-amino-pyrrole-3-carbonitrile moiety has been identified as a crucial component in molecules targeting protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] Several pyrrole derivatives have been successfully developed as anticancer agents, some of which function by inhibiting tubulin polymerization or specific signaling kinases.[6][7]

Our compound of interest, this compound, combines this promising pyrrole core with a 3-(benzyloxy)phenyl substituent. This bulky, hydrophobic group can facilitate critical interactions within the ATP-binding pocket of protein kinases, potentially enhancing binding affinity and selectivity.

Given these structural features, we hypothesize that Compound A will function as an inhibitor of VEGFR2. VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[8] Inhibition of the VEGFR2 signaling pathway is a clinically validated strategy in oncology.[8] This guide outlines a tiered approach to systematically test this hypothesis, beginning with direct enzyme inhibition, progressing to cell-based assays, and culminating in a preclinical in vivo tumor model.

Proposed Mechanism of Action: VEGFR2 Kinase Inhibition

VEGFR2 activation by its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[9] We postulate that Compound A acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR2 and preventing the phosphorylation of downstream substrates. This action would effectively block the pro-angiogenic signals, leading to an anti-tumor effect.

The diagram below illustrates the proposed point of intervention for Compound A within the VEGFR2 signaling pathway.

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by Compound A.

Preclinical Evaluation Workflow

A staged approach is essential for the efficient evaluation of Compound A. The workflow is designed to first confirm the primary hypothesis of direct enzyme inhibition and then to assess the compound's activity in a more complex biological context.

Caption: Staged workflow for the preclinical evaluation of Compound A.

Detailed Experimental Protocols

Stage 1: In Vitro VEGFR2 Kinase Assay

Objective: To determine the direct inhibitory activity of Compound A on recombinant human VEGFR2 kinase and to calculate its half-maximal inhibitory concentration (IC50).

Causality: This is the most direct test of our primary hypothesis. A positive result (i.e., low IC50 value) provides strong evidence that Compound A can physically interact with and inhibit the target enzyme, justifying further investigation in cellular models. We will use a luminescence-based assay that measures ATP consumption, a direct product of kinase activity.[8][10]

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Compound A in 100% DMSO.

-

Create a serial dilution series of Compound A in assay buffer, ensuring the final DMSO concentration does not exceed 1%.[8]

-

Thaw recombinant human VEGFR2 kinase, ATP, and substrate peptide on ice as per the manufacturer's instructions (e.g., BPS Bioscience, Cat. #40301).[10]

-

Prepare the master mixture containing 5x kinase assay buffer, ATP, and substrate.[10]

-

-

Assay Procedure (96-well format):

-

Add 5 µL of the diluted Compound A or vehicle control (DMSO) to the appropriate wells.

-

Add 20 µL of the master mixture to each well.

-

Initiate the reaction by adding 25 µL of diluted VEGFR2 enzyme (e.g., 1 ng/µL) to each well.[10]

-

Incubate the plate at 30°C for 45 minutes with gentle shaking.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® Max) to each well.[8][10]

-

Incubate at room temperature for 15 minutes to stabilize the signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of Compound A relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of Compound A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Stage 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

Objective: To assess the ability of Compound A to inhibit the proliferation of human endothelial cells, which are physiologically relevant to angiogenesis.

Causality: This assay moves from a purified enzyme system to a living cell context. It validates that Compound A can cross the cell membrane and inhibit its target in a complex cellular environment, resulting in a cytostatic or cytotoxic effect. The MTT assay is a standard colorimetric method for measuring cell viability based on mitochondrial metabolic activity.[11][12][13]

Methodology:

-

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media (e.g., EGM-2) at 37°C in a humidified 5% CO2 incubator.

-

Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

-

-

Compound Treatment:

-

Prepare a serial dilution of Compound A in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing Compound A or vehicle control to the wells.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay Procedure:

-

Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13][14]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Mix thoroughly and incubate overnight at 37°C or for a few hours with shaking.[15]

-

Read the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log concentration of Compound A.

-

Stage 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound A in a living organism.

Causality: This is the ultimate preclinical test of the compound's therapeutic potential. It assesses the compound's ability to inhibit tumor growth in a complex physiological system, which includes factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and interaction with the tumor microenvironment. A subcutaneous xenograft model is a standard and well-established method for this purpose.[16][17]

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.

-

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

-

Tumor Implantation:

-

Subcutaneously inoculate a suspension of a human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., A498 renal cell carcinoma) into the flank of each mouse.[16][18] Co-injection with Matrigel can improve tumor engraftment.[16][17]

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Dosing and Monitoring:

-

Randomize mice into treatment groups (e.g., vehicle control, Compound A at different dose levels, positive control like Sunitinib).

-

Administer Compound A via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

-

Measure tumor volume with digital calipers 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis:

-

The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

-

Statistically analyze the differences in tumor volume between groups (e.g., using ANOVA).

-

Excise tumors at the end of the study for further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).

-

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of Compound A

| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |

| Biochemical Assay | VEGFR2 Kinase | IC50 | 85 nM |

| Cell-Based Assay | HUVEC | GI50 | 0.5 µM |

| Cell-Based Assay | A498 Cancer Cells | GI50 | 1.2 µM |

Table 2: Hypothetical In Vivo Efficacy in A498 Xenograft Model

| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1550 ± 120 | - |

| Compound A | 25 mg/kg, QD, PO | 810 ± 95 | 47.7 |

| Compound A | 50 mg/kg, QD, PO | 450 ± 70 | 71.0 |

| Positive Control | 40 mg/kg, QD, PO | 390 ± 65 | 74.8 |

QD: once daily; PO: per os (by mouth)

Conclusion

This guide presents a logical and scientifically rigorous framework for investigating the potential of this compound as a novel anti-angiogenic agent targeting VEGFR2. The proposed workflow, from direct enzyme inhibition to in vivo tumor models, provides a comprehensive preclinical data package. Positive outcomes in these studies would provide a strong rationale for advancing Compound A into further IND-enabling studies, including formal toxicology and pharmacokinetic profiling, with the ultimate goal of clinical development as a new cancer therapeutic.

References

-

Li, J., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Gomes, P., et al. (2017). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect. Available at: [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

MDPI. (2020). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. Available at: [Link]

-

ResearchGate. (2025). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

-

ACS Publications. (2018). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Semantic Scholar. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available at: [Link]

-

ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

-

ScienceDirect. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. Available at: [Link]

-

The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling. Available at: [Link]

-

Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

-

MDPI. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank. Available at: [Link]

-

protocols.io. (2017). BiTE® Xenograft Protocol. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 18. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrrole-3-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, the pyrrole-3-carbonitrile core has emerged as a particularly valuable pharmacophore, demonstrating a broad spectrum of biological activities and serving as a key intermediate in the synthesis of complex therapeutic agents.[3][4] This guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for pyrrole-3-carbonitrile derivatives. We will explore the causal relationships behind key experimental choices, detail validated protocols for their synthesis, and examine their expanding role in modern drug discovery.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its unique electronic structure and reactivity have made it a cornerstone in the architecture of biologically active molecules, from the heme in our blood to chlorophyll in plants.[2] The introduction of a carbonitrile (cyano) group at the 3-position of the pyrrole ring profoundly influences the molecule's electronic properties and steric profile, often enhancing its biological activity and providing a versatile handle for further chemical modifications.[5][6]

Derivatives of pyrrole-3-carbonitrile have demonstrated a wide array of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[3][7] This has led to significant interest in developing efficient and diverse synthetic methods to access this important class of compounds.[8]

Early Discoveries and Foundational Synthetic Methodologies

The history of pyrrole synthesis dates back to the 19th century with classic named reactions like the Paal-Knorr, Knorr, and Hantzsch syntheses.[2][8] These methods, while foundational, often involved harsh reaction conditions and limited substrate scope. The specific focus on pyrrole-3-carbonitrile derivatives came later, driven by the need for more complex and functionally diverse molecules in drug discovery programs.

The Paal-Knorr Synthesis: A Classic Approach

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9] To generate a pyrrole-3-carbonitrile, a 1,4-dicarbonyl precursor bearing a cyano group is required.

Causality Behind Experimental Choices: The choice of a primary amine allows for the introduction of various substituents at the N-1 position of the pyrrole ring, a key site for modulating the pharmacological properties of the final compound. The acidic or basic catalyst facilitates the initial imine formation and subsequent cyclization and dehydration steps.

Multi-component Reactions: A Paradigm Shift in Efficiency

The advent of multi-component reactions (MCRs) revolutionized the synthesis of complex molecules by combining three or more reactants in a single step. For pyrrole-3-carbonitriles, MCRs offer a highly efficient and atom-economical approach. A notable example is the three-component reaction of an α-hydroxyketone, an oxoacetonitrile, and an aniline.[6]

Trustworthiness of the Protocol: This self-validating system is confirmed by the formation of the desired product through a cascade of predictable reactions: initial condensation of the aniline and oxoacetonitrile, followed by reaction with the α-hydroxyketone and subsequent cyclization and dehydration. The mild reaction conditions and high yields make this a reliable method for generating libraries of pyrrole-3-carbonitrile derivatives for structure-activity relationship (SAR) studies.[6]

Modern Synthetic Innovations

Contemporary research has focused on developing more sustainable, efficient, and versatile methods for the synthesis of pyrrole-3-carbonitriles. This includes the use of novel catalysts, microwave-assisted synthesis, and flow chemistry.

Metal-Catalyzed Cyclizations

Transition metal catalysts, particularly gold and rhodium, have enabled the development of elegant and efficient cyclization reactions to form the pyrrole ring.[10] These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Green Chemistry Approaches

In line with the principles of green chemistry, recent efforts have focused on developing environmentally benign synthetic routes. This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave irradiation.[7] For instance, a green synthetic procedure for some pyrrole derivatives involves the use of silica as a catalyst, which can be easily recovered and reused.[7]

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole-3-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives showing promise in a variety of therapeutic areas.

Anticancer Agents

Certain pyrrole-3-carbonitrile derivatives have demonstrated potent anticancer activity. For example, some compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[6]

Antibacterial Agents

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Pyrrole-3-carbonitrile derivatives have shown activity against various bacterial strains, including Staphylococcus aureus.[3][11] Some derivatives act as metallo-β-lactamase inhibitors, enzymes that confer resistance to β-lactam antibiotics.[5]

STING Receptor Agonists

Recent studies have identified 1H-pyrrole-3-carbonitrile derivatives as potential agonists of the stimulator of interferon genes (STING) receptor.[12][13] Activation of the STING pathway is a promising strategy for cancer immunotherapy.[12][13]

Cholinesterase Inhibitors

Inspired by the prevalence of (hetero)aryl rings in cholinesterase inhibitors, researchers have synthesized and investigated the cholinesterase inhibitory activity of various pyrrole derivatives.[14] Certain 1,3-diaryl-pyrrole compounds have shown high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which could be beneficial for the treatment of neurodegenerative diseases.[14]

Other Therapeutic Applications

The versatility of the pyrrole-3-carbonitrile scaffold has led to its exploration in a wide range of other therapeutic areas, including as antiviral, anti-inflammatory, and antimalarial agents.[4][7]

Experimental Protocols

General Procedure for the Three-Component Synthesis of N-Substituted 1,2,5-trisubstituted Pyrrole-3-carbonitriles[7]

-

To a stirred solution of a substituted phenacyl alcohol (1.0 eq.), an oxoacetonitrile (1.0 eq.), and a primary amine (1.1 eq.) in ethanol (3 mL), add acetic acid (1.0 eq.) dropwise at room temperature.

-

Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the reaction mixture to dryness under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrrole-3-carbonitrile.

One-Pot Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile[17]

While specific details of a one-pot industrial synthesis are often proprietary, a general laboratory approach can be inferred from multi-step syntheses. A plausible one-pot sequence could involve the reaction of 2-(2-fluorobenzoyl)malononitrile with a reducing agent, such as Raney nickel, followed by in-situ hydrogenation with a catalyst like palladium on carbon. This approach would eliminate the need for isolating intermediates, thereby improving efficiency and reducing waste.[15]

Data Presentation

| Compound Class | Therapeutic Target/Application | Key Findings | Reference |

| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | Antibacterial (Staphylococcus aureus) | Potent activity against S. aureus. | [3] |

| 1H-pyrrole-3-carbonitrile derivatives | STING Receptor Agonists | Comparable activity to known STING agonist SR-717. | [12][13] |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamase Inhibitors | Broad-spectrum inhibition of metallo-β-lactamases. | [5] |

| 5-(4-methylsulfonyl)phenyl-substituted pyrroles | COX-2 Selective NSAIDs | Demonstrated selective COX-2 inhibition. | [6] |

| 1,3-diaryl-pyrrole derivatives | Butyrylcholinesterase Inhibitors | Selective inhibition of BChE over AChE. | [14] |

Visualizations

Caption: A generalized workflow for the three-component synthesis of pyrrole-3-carbonitrile derivatives.

Caption: Logical relationship in the structure-activity relationship (SAR) studies of pyrrole-3-carbonitrile derivatives.

Conclusion and Future Outlook

The journey of pyrrole-3-carbonitrile derivatives from their early synthetic roots to their current status as privileged scaffolds in drug discovery is a testament to the enduring importance of heterocyclic chemistry. The continuous evolution of synthetic methodologies has not only provided access to a vast chemical space of these compounds but has also enabled a deeper understanding of their structure-activity relationships. As our knowledge of biological targets and disease mechanisms grows, the pyrrole-3-carbonitrile core is poised to remain a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological activities, and the application of computational tools to guide the rational design of the next generation of pyrrole-3-carbonitrile-based drugs.

References

-

Synthesis of 1H‐pyrrole‐3‐carbonitriles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. Retrieved January 20, 2026, from [Link]

-

Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed. Retrieved January 20, 2026, from [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (n.d.). Syrris. Retrieved January 20, 2026, from [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved January 20, 2026, from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

(PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Journal of Chemical Technology and Metallurgy. Retrieved January 20, 2026, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

PYRROLE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

-

Pyrrole chemistry: Good things come in threes. (2021). Hokkaido University. Retrieved January 20, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. syrris.com [syrris.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]

A Technical Guide to the Spectroscopic Characterization of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel pyrrole derivative, 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar heterocyclic compounds. By leveraging established spectroscopic principles and comparative data from structurally related analogs, we present a predictive yet robust characterization of this compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Introduction

Pyrrole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, this compound, possesses a unique combination of functional groups—a highly substituted pyrrole core, an amino group, a nitrile moiety, and a benzyloxy-substituted phenyl ring—that make it a promising scaffold for further chemical exploration. Accurate and comprehensive spectroscopic characterization is the cornerstone of validating the synthesis of such novel chemical entities and is crucial for their advancement in any research and development pipeline.

This guide will provide a detailed, predictive analysis of the key spectroscopic signatures of this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by data from closely related, experimentally characterized molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous 2-amino-4-aryl-1H-pyrrole-3-carbonitriles, the following ¹H and ¹³C NMR spectral features are predicted for the title compound.[1]

Experimental Protocol for NMR Data Acquisition (A General Guideline)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.0 - 11.5 | br s | 1H | N-H (Pyrrole) | The pyrrole N-H proton is typically deshielded and appears as a broad singlet. In similar structures, this signal is observed in this region.[1] |

| ~7.30 - 7.50 | m | 5H | Phenyl-H (Benzyloxy) | The five protons of the terminal phenyl group of the benzyloxy moiety are expected in this aromatic region. |

| ~7.25 | t | 1H | H-5' (Aryl) | The proton at the 5'-position of the 3-substituted phenyl ring is expected to be a triplet due to coupling with its two ortho neighbors. |

| ~7.00 - 7.15 | m | 3H | H-2', H-4', H-6' (Aryl) | The remaining protons of the 3-substituted phenyl ring will appear as a complex multiplet in this region. |

| ~6.80 | s | 1H | H-5 (Pyrrole) | The single proton on the pyrrole ring is expected to be a singlet and is typically found in this region for this class of compounds. |

| ~6.50 | br s | 2H | NH₂ | The amino protons are often broad and their chemical shift can be solvent and concentration-dependent. |

| ~5.15 | s | 2H | O-CH₂-Ph | The benzylic methylene protons are expected to appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~158 | C-3' (Aryl) | The carbon attached to the benzyloxy group is expected to be significantly deshielded. |

| ~150 | C-2 (Pyrrole) | The carbon bearing the amino group is typically found at a downfield chemical shift. |

| ~140 | C-ipso (Aryl) | The ipso-carbon of the phenyl ring attached to the pyrrole. |

| ~137 | C-ipso (Benzyloxy) | The ipso-carbon of the terminal phenyl group. |

| ~130 | C-5' (Aryl) | Aromatic CH carbon. |

| ~128.5 | Phenyl-CH (Benzyloxy) | Aromatic CH carbons of the terminal phenyl group. |

| ~128 | Phenyl-CH (Benzyloxy) | Aromatic CH carbons of the terminal phenyl group. |

| ~120 | C-4 (Pyrrole) | The pyrrole carbon attached to the aryl group. |

| ~118 | C≡N | The nitrile carbon is characteristically found in this region. |

| ~115 | Aromatic CH | Aromatic CH carbons of the 3-substituted phenyl ring. |

| ~114 | Aromatic CH | Aromatic CH carbons of the 3-substituted phenyl ring. |

| ~105 | C-5 (Pyrrole) | The pyrrole CH carbon. |

| ~95 | C-3 (Pyrrole) | The carbon bearing the nitrile group is significantly shielded. |

| ~69 | O-CH₂-Ph | The benzylic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional moieties.

Experimental Protocol for IR Data Acquisition (A General Guideline)

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450 - 3300 | Medium-Strong | N-H (Amino & Pyrrole) | Stretching |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 2950 - 2850 | Weak-Medium | C-H (Aliphatic) | Stretching |

| ~2220 | Strong | C≡N (Nitrile) | Stretching |

| 1650 - 1550 | Strong | C=C (Aromatic & Pyrrole) | Stretching |

| 1640 - 1600 | Medium | N-H | Bending |

| 1250 - 1000 | Strong | C-O (Ether) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Experimental Protocol for MS Data Acquisition (A General Guideline)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

-

Data Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Predicted Mass Spectrum

-

Molecular Formula: C₁₈H₁₅N₃O

-

Molecular Weight: 289.33 g/mol

-

Predicted [M+H]⁺: m/z 290.1293

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [C₁₈H₁₅N₃O + H]⁺ is 290.1293. An experimentally determined mass within a few ppm of this value would confirm the elemental composition of the molecule.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule in the mass spectrometer will provide valuable structural information. Key expected fragmentations include:

Figure 2: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on established principles and comparative analysis of structurally similar compounds. This information serves as a robust reference for researchers involved in the synthesis and characterization of this and related heterocyclic molecules, facilitating unambiguous structural confirmation and guiding further research endeavors. The provided experimental guidelines offer a starting point for the acquisition of high-quality spectroscopic data.

References

-

Li, X., et al. (2015). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic & Biomolecular Chemistry, 13(3), 755-765. [Link]

Sources

An In-depth Technical Guide to 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile: Synthesis, Structural Analogs, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-amino-4-(3-(benzyloxy)phenyl)-1H-pyrrole-3-carbonitrile and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic applications of this versatile chemical scaffold. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the modulation of key biological targets, supported by detailed experimental protocols and mechanistic insights.

The 2-Amino-4-aryl-1H-pyrrole-3-carbonitrile Scaffold: A Privileged Core in Medicinal Chemistry

The 2-amino-4-aryl-1H-pyrrole-3-carbonitrile core is a recognized privileged structure in medicinal chemistry, forming the foundation of molecules with a wide array of biological activities.[1] This scaffold's inherent structural features, including its hydrogen bond donors and acceptors, and the tunable nature of its aryl substituent, allow for the fine-tuning of its pharmacological properties. The title compound, this compound, represents a key exemplar of this class, with its derivatives showing promise in various therapeutic areas.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 2-amino-4-aryl-1H-pyrrole-3-carbonitrile derivatives is often achieved through multi-component reactions, which offer an efficient and atom-economical approach to constructing this heterocyclic system. A highly plausible and frequently employed strategy involves a one-pot reaction of an aryl aldehyde, malononitrile, and an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal.[2][3]

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via an initial Knoevenagel condensation of 3-(benzyloxy)benzaldehyde with malononitrile to form an activated alkene. This is followed by a Michael addition of the aminoacetaldehyde equivalent and subsequent intramolecular cyclization and aromatization to yield the desired pyrrole. This reaction is conceptually related to the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[4][5]

Detailed Synthetic Protocol (Exemplar)